
4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with a thiazole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to form the thiazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole core and substituents (e.g., amino, thioxo, ethoxyphenyl) enable nucleophilic substitution at reactive sites. Key observations include:
-
The amino group at position 4 participates in alkylation and acylation, enhancing solubility or targeting specificity.
-
The thioxo group (C=S) reacts with alkylating agents to form thioethers, altering electronic properties.
Oxidation and Reduction Reactions
The thiazole ring and substituents undergo redox transformations:
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological activities associated with thiazole derivatives, including:
- Antimicrobial Activity : Thiazoles have been shown to exhibit significant antimicrobial properties against a variety of pathogens. For instance, certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Medicinal Chemistry
Thiazole derivatives like this compound are being explored for their potential as drug candidates targeting various diseases:
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are under investigation to determine its efficacy and safety profiles. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Mechanisms
Research has delved into the mechanisms by which thiazole derivatives exert their effects on biological systems. For example:
- Apoptosis Induction : Mechanistic studies suggest that these compounds may activate caspases and other apoptotic pathways in cancer cells.
- Enzyme Inhibition : Some thiazoles act as inhibitors of key enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Anticancer Activity Evaluation : A study tested a series of thiazole compounds against human cancer cell lines using the MTT assay. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity compared to standard treatments like cisplatin .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar in structure but contains a triazole ring instead of a thiazole ring.
4-amino-3-(4-ethoxyphenyl)-N-(2-oxolanylmethyl)-2-sulfanylidene-5-thiazolecarboxamide: Similar structure with different substituents.
Uniqueness
4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Amino group : Contributes to the compound's reactivity and biological activity.
- Ethoxyphenyl substituent : Enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of thiazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, impacting metabolic pathways.
- Cytotoxic Effects : Certain derivatives induce apoptosis in cancer cells through various pathways, such as the mitochondrial pathway.
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that certain thiazole compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4-amino-3-(4-ethoxyphenyl)-N-ethyl... | A431 | < 1.98 |
Doxorubicin | A431 | 1.5 |
Antimicrobial Properties
The compound shows promising antimicrobial activity:
- It has been tested against both gram-positive and gram-negative bacteria, demonstrating a higher efficacy against the latter .
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
Staphylococcus aureus | 12 |
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various thiazole derivatives on human breast cancer cells (MCF-7). The compound showed significant growth inhibition compared to controls.
- Antimicrobial Study : Another investigation assessed the antibacterial properties against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections.
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, using a palladium-carbon catalyst under hydrogenation conditions (as in ) can enhance intermediate reduction efficiency. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize byproducts. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) or column chromatography with gradients of ethyl acetate/hexane can improve purity. Adjusting stoichiometry of reagents, such as optimizing equivalents of 4-ethoxyphenyl precursors, may increase yields, as seen in analogous thiazole syntheses achieving >85% yields .
Q. Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
A combination of 1H-NMR, 13C-NMR, and FT-IR spectroscopy is critical. For example:
- 1H-NMR identifies protons on the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and thioxo-thiazole protons (δ 3.5–4.5 ppm) .
- FT-IR confirms functional groups: N-H stretches (~3300 cm⁻¹ for amine), C=O (1680–1720 cm⁻¹), and C=S (1200–1250 cm⁻¹) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. Advanced: How does the substitution pattern on the thiazole ring influence reactivity in derivatization?
Methodological Answer:
The 4-ethoxyphenyl and N-ethyl groups impact steric and electronic effects. For instance:
- Electron-donating ethoxy groups activate the thiazole ring for electrophilic substitution but may hinder nucleophilic attacks at the 5-carboxamide position .
- Thioxo (C=S) groups facilitate ring-opening reactions under basic conditions, enabling functionalization at the sulfur atom. Computational modeling (e.g., DFT calculations) can predict reactive sites for targeted derivatization .
Q. Advanced: How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or cell-line variability. Strategies include:
- Standardizing solubility protocols : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity .
- Dose-response validation : Perform multiple assays (e.g., enzymatic inhibition, cell viability) with overlapping concentration ranges.
- Metabolic stability testing : Assess compound degradation in serum-containing media to rule out false negatives .
Q. Basic: What are the critical steps in confirming molecular structure post-synthesis?
Methodological Answer:
- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the ethoxyphenyl and thioxo groups .
- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to verify substituent positions .
Q. Advanced: How can computational methods predict biological target interactions?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the compound’s carboxamide and thioxo motifs .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions.
- Pharmacophore modeling : Map essential features (hydrogen bond acceptors, hydrophobic regions) to screen for off-target effects .
Q. Basic: What are common impurities, and how can they be identified?
Methodological Answer:
Common impurities include:
- Unreacted 4-ethoxyphenyl precursors : Detectable via HPLC retention time shifts or NMR singlet peaks at δ 6.8–7.2 ppm (aromatic protons) .
- Oxidation byproducts (e.g., sulfoxide) : Identified by FT-IR shifts (S=O at ~1050 cm⁻¹) or LC-MS mass increments (+16 amu) .
- Column chromatography fractions analyzed by TLC can isolate these impurities.
Q. Advanced: What role does the ethoxyphenyl group play in physicochemical properties?
Methodological Answer:
- Lipophilicity : The ethoxy group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Ethoxy groups resist oxidative demethylation compared to methoxy, prolonging half-life in vivo .
- Crystallinity : Bulky ethoxyphenyl substituents may reduce melting points, complicating crystallization .
Properties
Molecular Formula |
C14H17N3O2S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-16-13(18)11-12(15)17(14(20)21-11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4,15H2,1-2H3,(H,16,18) |
InChI Key |
NKHPSLSKMIRPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OCC)N |
Origin of Product |
United States |
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